Infigratinib phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El fosfato de infigratinib es un inhibidor de la quinasa de molécula pequeña que se dirige a los receptores del factor de crecimiento de fibroblastos (FGFR). Se utiliza principalmente en el tratamiento del colangiocarcinoma, un tipo de cáncer de las vías biliares. El fosfato de infigratinib es conocido por su capacidad para inhibir FGFR1, FGFR2 y FGFR3, que desempeñan funciones cruciales en la proliferación celular, la diferenciación, la migración, la supervivencia y la angiogénesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de fosfato de infigratinib implica varios pasos, comenzando con tres materiales de partida primarios y progresando a través de cinco intermedios. La ruta sintética generalmente incluye reacciones como la sustitución nucleofílica, la formación de enlaces amida y la ciclación. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de fosfato de infigratinib sigue una ruta sintética similar, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad constante. El producto final se somete a rigurosas medidas de control de calidad para garantizar el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de infigratinib experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, niveles de pH específicos y el uso de catalizadores para mejorar las velocidades de reacción .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden dar como resultado varios derivados sustituidos dependiendo del nucleófilo utilizado .

Aplicaciones Científicas De Investigación

El fosfato de infigratinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las quinasas y las interacciones receptor-ligando.

Biología: Se investiga por sus efectos en las vías de señalización celular y su papel en la proliferación y diferenciación celular.

Medicina: Se utiliza principalmente en el tratamiento del colangiocarcinoma y otros cánceres impulsados por FGFR. .

Industria: Utilizado en el desarrollo de terapias contra el cáncer dirigidas y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

El fosfato de infigratinib ejerce sus efectos inhibiendo la vía de señalización de FGFR. Los FGFR son receptores de tirosina quinasa que desempeñan un papel fundamental en varios procesos celulares. El fosfato de infigratinib se une al sitio de unión de ATP de los FGFR, evitando la fosforilación y activación de las moléculas de señalización corriente abajo. Esta inhibición conduce a una disminución de la proliferación celular y un aumento de la apoptosis en las células cancerosas con amplificaciones, mutaciones o fusiones de FGFR .

Comparación Con Compuestos Similares

Compuestos similares

Pemigatinib: Otro inhibidor de FGFR utilizado para indicaciones similares.

Erdafitinib: Un inhibidor de FGFR utilizado en el tratamiento del carcinoma urotelial.

Futibatinib: Un inhibidor selectivo de FGFR que se está investigando para varios cánceres

Singularidad

El fosfato de infigratinib es único debido a su alta selectividad para FGFR1, FGFR2 y FGFR3, lo que lo hace particularmente eficaz en cánceres impulsados por alteraciones de FGFR. Su capacidad para inhibir múltiples subtipos de FGFR proporciona un potencial terapéutico más amplio en comparación con algunos otros inhibidores de FGFR .

Propiedades

IUPAC Name |

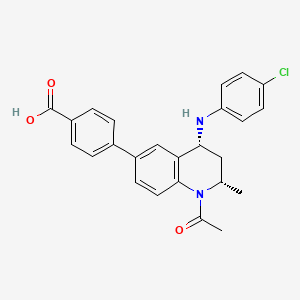

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQNHCGYHLSITB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N7O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310746-10-1 |

Source

|

| Record name | Infigratinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INFIGRATINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)